1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 4-methoxyphenyl carboxamide at position 2. Its molecular weight (~380.38 g/mol) suggests moderate bioavailability, typical for small-molecule therapeutics.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAYACDCFLDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-methoxybenzaldehyde.
Condensation Reaction: The 4-fluorobenzylamine reacts with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a dihydropyridine derivative to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Impact
- BMS-777607: The addition of a 4-ethoxy group and a 2-amino-3-chloropyridinyloxy side chain increases molecular weight but enhances selectivity for Met kinase superfamily members, achieving oral efficacy .
- B6 and C6 () : Cycloheptyl substitution at the carboxamide position increases steric bulk, which may enhance receptor binding affinity (e.g., CB1/CB2 modulation) but lowers synthetic yield (25–38%) compared to simpler aryl groups .
- Merestinib : Complex indazol-pyrazole substituents contribute to higher molecular weight (>540 g/mol), likely limiting blood-brain barrier penetration but improving specificity for AXL kinase in cancer therapy .
Receptor Binding and Selectivity
- Molecular docking studies () show that cycloheptyl-substituted analogues (e.g., B6) form hydrophobic interactions with cannabinoid receptors, critical for inverse agonism. The target compound’s 4-methoxyphenyl group may favor π-π stacking with aromatic receptor residues, altering selectivity .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C25H21FN4O4
- Molecular Weight : 452.46 g/mol
- IUPAC Name : N-[(4-fluorophenyl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrophthalazin-1-yl]formamido}acetamide
- Structure : The compound features a dihydropyridine core with fluorophenyl and methoxyphenyl substituents, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration. This suggests that the dihydropyridine scaffold may possess inherent anticancer properties, potentially through the inhibition of specific kinases involved in cancer progression .
The mechanism by which this compound exerts its biological effects is primarily through the modulation of kinase activity. Dihydropyridines have been shown to selectively inhibit certain kinases, leading to reduced proliferation and increased apoptosis in cancer cells. Specifically, the introduction of fluorine and methoxy groups enhances the selectivity and potency against target kinases .
In Vivo Studies
A notable study evaluated the efficacy of a similar compound in vivo, demonstrating that it could induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. The study highlighted that modifications in the chemical structure significantly affected the compound's solubility and bioavailability, which are critical for therapeutic effectiveness .
Pharmacokinetics
Pharmacokinetic studies reveal that compounds with similar structures exhibit favorable absorption and distribution profiles. The presence of fluorine atoms typically enhances metabolic stability and bioavailability, making these compounds suitable candidates for further development in cancer therapy.
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Mechanism of Action | Pharmacokinetic Profile |
|---|---|---|---|
| This compound | Significant | Kinase inhibition | Favorable (high bioavailability) |
| Related Dihydropyridine Compound | Complete tumor stasis | Induction of apoptosis | Moderate (improved solubility) |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzylamines and aldehydes to form Schiff base intermediates, followed by cyclization with ethyl acetoacetate under basic conditions . Critical parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and yield.
- Temperature Control : Cyclization steps often require reflux (80–120°C) to overcome activation energy barriers.
- Analytical Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for tracking intermediate formation and final product purity .
Basic: Which spectroscopic and computational methods confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR identifies fluorine substitution patterns, while <sup>1</sup>H NMR resolves dihydropyridine ring protons (δ 6.5–7.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 379.13 for C₂₁H₁₉FN₂O₃) .
- Infrared Spectroscopy (IR) : Carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .
- Computational Tools : Density functional theory (DFT) predicts bond angles and charge distribution, aligning with X-ray crystallography data (if available) .
Advanced: How can structure-activity relationship (SAR) studies improve kinase selectivity?
Methodological Answer:
SAR strategies for dihydropyridine derivatives involve:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F at the 4-fluorophenyl position) enhances binding affinity to kinase ATP pockets .
- Pyridone Modifications : Ethoxy or methyl substitutions at the 4-position of the dihydropyridine ring improve aqueous solubility and reduce off-target effects (e.g., Met kinase vs. other kinases) .
- In Silico Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict interactions with residues like Met1160 in c-Met kinase, guiding rational design .
- Biological Validation : Kinase profiling panels (e.g., Eurofins KinaseScan) quantify IC₅₀ values against 100+ kinases to assess selectivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in anticancer assays) arise from differences in assay conditions or cell lines. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., GTL-16 gastric carcinoma for Met-dependent activity) and protocols (e.g., MTT vs. ATP-luminescence) .
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., EC₅₀ discrepancies >1 log unit) .
- Redundant Validation : Replicate key findings in orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3/7 activation) .
- Computational Cross-Check : QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity trends .
Basic: What in vitro models are suitable for initial anticancer screening?
Methodological Answer:
- Cell Viability Assays : MTT or CellTiter-Glo® in Met-overexpressing lines (e.g., GTL-16, HepG2) .
- Mechanistic Studies :
- Apoptosis : Annexin V/PI staining and PARP cleavage by western blot .
- Cell Cycle : Flow cytometry for G1/S arrest (common for dihydropyridines) .
- Target Engagement : Western blotting for phosphorylated Met (pY1234/1235) to confirm kinase inhibition .
Advanced: How to design in vivo studies for pharmacokinetic (PK) and efficacy evaluation?
Methodological Answer:
- Dosing Regimens : Oral administration (e.g., 10–50 mg/kg daily) in xenograft models (e.g., nude mice with GTL-16 tumors) .
- PK Parameters : Monitor plasma half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS .
- Toxicity Endpoints : Histopathology of liver/kidney and hematological panels to assess safety margins .
- Efficacy Metrics : Tumor volume regression (≥50% vs. control) and survival Kaplan-Meier analysis .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetyl groups at the carboxamide position for enhanced aqueous solubility .
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanocarriers (e.g., liposomes) .
- Structural Tweaks : Replace the methoxyphenyl group with polar substituents (e.g., -OH, -SO₂NH₂) .
Basic: How to validate target specificity in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Broad-panel screening (e.g., DiscoverX KINOMEscan) identifies off-target hits (e.g., EGFR, VEGFR2) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring Met kinase thermal stability shifts post-treatment .
- CRISPR Knockout : Met-knockout cell lines (e.g., via sgRNA/Cas9) should show resistance to compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
